N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a chemical compound with the molecular formula and a molecular weight of 401.9 g/mol. This compound is characterized by its complex structure, which includes a benzothiazole ring, piperidine ring, and cyclopropanesulfonamide moiety. It is primarily utilized in scientific research, particularly in studies related to pharmacology and biochemistry.
The synthesis of N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. While specific detailed synthetic pathways are not extensively documented in the available literature, the general approach includes:
These steps often require careful control of reaction conditions and purification processes to yield high-purity products suitable for research applications.
The molecular structure of N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can be represented using various structural notations:
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCCC(C3)NS(=O)(=O)C4CC4
LZKSZJVFVBAKEM-UHFFFAOYSA-N
These representations convey the compound's complex arrangement of atoms and functional groups, essential for understanding its chemical behavior and interactions.
N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can participate in various chemical reactions typical for sulfonamides and nitrogen-containing heterocycles. Some notable reactions include:
These reactions highlight the chemical versatility of this compound and its potential applications in drug discovery and development.
The mechanism of action for N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is primarily related to its role as a kinase inhibitor. It is believed to modulate protein kinase activity, particularly those involved in signaling pathways associated with cancer and other diseases.
The specific process involves:
This mechanism underlines its potential therapeutic applications in oncology and other fields .
The physical and chemical properties of N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 401.9 g/mol |
Purity | ≥ 95% |
Appearance | Typically a solid |
Solubility | Soluble in organic solvents |
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications.
N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific uses:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: